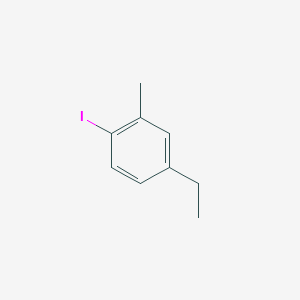

4-Ethyl-1-iodo-2-methylbenzene

Description

4-Ethyl-1-iodo-2-methylbenzene (CAS: 866996-02-3) is an iodinated aromatic compound with the molecular formula C₉H₁₁I and a molecular weight of 246.09 g/mol. Structurally, it features an iodine substituent at the 1-position, a methyl group at the 2-position, and an ethyl group at the 4-position of the benzene ring. This compound is commercially available in purities ranging from 95% to 98%, with typical packaging sizes of 25 mg (¥98.00) and 100 mg (¥294.00) from suppliers like Macklin . Its primary applications include use as a building block in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) due to the reactivity of the iodine substituent .

Properties

IUPAC Name |

4-ethyl-1-iodo-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11I/c1-3-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFFMNJLZFMPAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-iodo-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-ethyl-2-methylbenzene (also known as 4-ethyl-o-xylene) using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis process. This could include the initial alkylation of benzene to introduce the ethyl and methyl groups, followed by selective iodination. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1-iodo-2-methylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in the presence of a suitable solvent.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used, such as 4-ethyl-2-methylphenol if hydroxide is used.

Oxidation Reactions: 4-Ethyl-2-methylbenzoic acid.

Reduction Reactions: 4-Ethyl-2-methylbenzene.

Scientific Research Applications

4-Ethyl-1-iodo-2-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of radiolabeled compounds for imaging studies.

Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-iodo-2-methylbenzene in chemical reactions involves the formation of reactive intermediates For example, in electrophilic aromatic substitution reactions, the compound forms a sigma complex intermediate, which then undergoes deprotonation to yield the final product

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 4-Ethyl-1-iodo-2-methylbenzene can be categorized based on substituent patterns, molecular weights, and commercial availability. Below is a detailed comparison:

Structural Analogs with Iodine and Alkyl Substituents

Key Observations from Research Data

Reactivity Differences: The iodine in this compound is more accessible for cross-coupling reactions compared to sterically hindered analogs like Ethyl 5-iodo-2-methylbenzoate, where the ester group reduces reaction efficiency . Cyano-substituted analogs (e.g., 4-Iodo-3,5-dimethylbenzonitrile) exhibit higher electrophilicity, making them suitable for nucleophilic aromatic substitution .

Commercial Availability :

- This compound is available in higher purities (98%) compared to analogs like Ethyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate (95% purity) .

Thermal Stability :

- Compounds with ester groups (e.g., Ethyl 3-iodo-4-methylbenzoate, CAS 859212-59-2) demonstrate lower thermal stability due to ester decomposition pathways, whereas this compound is stable up to 200°C .

Notes on Discrepancies and Limitations

CAS Number Conflicts: lists CAS 26059-40-5 as a related compound, but this conflicts with the primary CAS 866996-02-3 cited in authoritative sources like Macklin .

Purity Variability :

- Commercial purity ranges (95–98%) reflect supplier-specific synthesis protocols. For instance, Combi-Blocks offers this compound at 95% purity, while Macklin provides 98% .

Biological Activity

4-Ethyl-1-iodo-2-methylbenzene, also known by its CAS number 866996-02-3, is an organic compound that has garnered interest in various fields of research due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies related to this compound.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₁I

- Molecular Weight : 246.09 g/mol

- Purity : 98% (as per commercial sources) .

Synthesis Methods

The synthesis of aryl iodides, including this compound, can be achieved through various methods. One notable method involves the use of arylhydrazines and iodine in a metal-free environment. This method has been shown to yield high quantities of aryl iodides under optimized conditions, making it a viable approach for synthesizing compounds like this compound .

Antimicrobial Properties

Research indicates that iodine-containing compounds often exhibit antimicrobial activity. The presence of the iodine atom in this compound may contribute to such properties, potentially making it effective against various pathogens. Studies have shown that similar iodinated compounds can inhibit bacterial growth and have antifungal properties .

Interaction with Biological Targets

The compound's structure suggests potential interactions with various biological targets:

- Receptor Binding : Compounds with halogen substituents have been studied for their binding affinities to different receptors, including G-protein coupled receptors (GPCRs) and ion channels . The iodine atom may enhance binding interactions due to its size and electronegativity.

- Cellular Pathways : Preliminary studies suggest that iodinated compounds can influence pathways such as the MAPK/ERK pathway and NF-kB signaling, which are critical in inflammation and cancer progression .

Study on Antimicrobial Activity

A recent study investigated the antimicrobial efficacy of several iodinated aromatic compounds, including derivatives similar to this compound. The results indicated that these compounds exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Research on Toxicological Profiles

The toxicological profile of iodine-based compounds is essential for assessing safety in pharmaceutical applications. A comprehensive evaluation highlighted that while low concentrations may exhibit therapeutic effects, higher concentrations could lead to cytotoxicity and should be approached with caution . This finding underscores the need for further research into the safe dosage ranges for compounds like this compound.

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 866996-02-3 |

| Molecular Formula | C₉H₁₁I |

| Molecular Weight | 246.09 g/mol |

| Purity | 98% |

| Antimicrobial Activity | Effective against bacteria |

| Toxicological Concerns | Potential cytotoxicity at high doses |

Q & A

Q. What are the optimal synthetic routes for 4-Ethyl-1-iodo-2-methylbenzene, and how can purity be validated?

Methodological Answer:

- Synthetic Routes : Direct iodination of 4-ethyl-2-methylbenzene using iodine monochloride (ICl) in glacial acetic acid under controlled temperature (60–80°C) is a common method. Alternatively, Suzuki-Miyaura coupling with a pre-functionalized iodobenzene derivative can introduce the ethyl and methyl groups .

- Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times with authentic standards. Confirm structural integrity via -NMR (e.g., methyl protons at δ 2.3–2.5 ppm and ethyl protons as a triplet at δ 1.2–1.4 ppm) .

Q. How can the stability of this compound under varying storage conditions be assessed?

Methodological Answer:

- Conduct accelerated stability studies by exposing the compound to light, heat (40–60°C), and humidity (75% RH) for 1–4 weeks. Monitor degradation via thin-layer chromatography (TLC) and quantify by gas chromatography-mass spectrometry (GC-MS). Use argon-filled amber vials for long-term storage to minimize photolytic C–I bond cleavage .

Q. What safety protocols are critical when handling iodinated aromatic compounds?

Methodological Answer:

- Use fume hoods for synthesis and purification steps to avoid inhalation of volatile iodine species. Employ personal protective equipment (PPE) including nitrile gloves and chemical-resistant aprons. Neutralize waste with sodium thiosulfate to reduce iodine toxicity before disposal .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of electrophilic substitution in this compound?

Methodological Answer:

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify electron-rich sites. Compare activation energies for iodination at ortho, meta, and para positions relative to the ethyl and methyl substituents. Validate predictions with kinetic isotope effect (KIE) experiments using deuterated analogs .

Q. What strategies resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?

Methodological Answer:

- Systematically vary catalytic systems (e.g., Pd(PPh) vs. PdCl(dppf)) and solvents (DMF vs. THF) to identify optimal conditions. Use Design of Experiments (DoE) to isolate confounding variables (e.g., moisture, oxygen levels). Cross-reference with literature using chemometric tools like principal component analysis (PCA) to identify methodological outliers .

Q. How does steric hindrance from the ethyl and methyl groups influence its reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

Q. What advanced spectroscopic techniques characterize weak non-covalent interactions (e.g., halogen bonding) in crystalline forms of this compound?

Methodological Answer:

- Perform single-crystal X-ray diffraction to visualize C–I···π interactions. Complement with solid-state -NMR to probe electronic environments. Use Raman spectroscopy to detect low-frequency modes (50–200 cm) associated with halogen bonding .

Data Analysis and Reporting

Q. How should researchers document synthetic procedures to ensure reproducibility?

Methodological Answer:

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include detailed metareaction stoichiometry, temperature profiles, catalyst loading, and purification steps (e.g., column chromatography gradients). Use standardized formats like ChemDraw for schematics and .cif files for crystallographic data .

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in synthesis?

Methodological Answer:

Q. How can machine learning optimize reaction conditions for derivatives of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.